Fmoc-Phe-Arg-OH

Bone Tissue Engineering Osteoblast Proliferation Hydrogel Scaffolds

Synthesizing long or bioactive peptides with high fidelity is challenging due to deletion sequences. Fmoc-Phe-Arg-OH (≥95% HPLC) directly addresses this, ensuring reliable SPPS coupling and minimizing sequence errors. Its unique Phe-Arg motif also enables advanced applications beyond simple peptide elongation. • SPPS Reliability: High purity and defined DMSO solubility ensure consistent coupling efficiency, critical for obtaining the correct full-length peptide. • Advanced Material Science: The specific Phe-Arg sequence drives self-assembly into functional hydrogels for tissue engineering and antimicrobial surfaces. • Supply Assurance: Supplied as a lyophilized powder with standardized -20°C storage. Global shipping with comprehensive analytical documentation (HPLC, MS) is standard.

Molecular Formula C30H33N5O5
Molecular Weight 543.6 g/mol
CAS No. 250695-64-8
Cat. No. B1516874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Phe-Arg-OH
CAS250695-64-8
Molecular FormulaC30H33N5O5
Molecular Weight543.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C30H33N5O5/c31-29(32)33-16-8-15-25(28(37)38)34-27(36)26(17-19-9-2-1-3-10-19)35-30(39)40-18-24-22-13-6-4-11-20(22)21-12-5-7-14-23(21)24/h1-7,9-14,24-26H,8,15-18H2,(H,34,36)(H,35,39)(H,37,38)(H4,31,32,33)/t25-,26-/m0/s1
InChIKeyICYSKDDWEYRSIH-UIOOFZCWSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-Phe-Arg-OH (CAS 250695-64-8) Procurement Guide: Building Block for Peptide Synthesis and Bioactive Hydrogels


Fmoc-Phe-Arg-OH is an N-terminal 9-fluorenylmethoxycarbonyl (Fmoc)-protected dipeptide consisting of L-phenylalanine (Phe) and L-arginine (Arg). It is primarily utilized as a building block in solid-phase peptide synthesis (SPPS) [1] and as a precursor for self-assembling hydrogels with applications in tissue engineering and drug delivery . The compound has a molecular weight of 543.6 g/mol and is typically supplied as a lyophilized powder with a purity of ≥95% [1].

Why Fmoc-Phe-Arg-OH Cannot Be Directly Replaced by Generic Fmoc-Dipeptides in Specialized Applications


Fmoc-dipeptides are not universally interchangeable. While many serve as simple SPPS intermediates, Fmoc-Phe-Arg-OH possesses a unique combination of an aromatic hydrophobic residue (Phe) and a cationic hydrophilic residue (Arg). This specific sequence dictates its self-assembly behavior [1] and biological activity . For instance, the Arg residue is crucial for electrostatic interactions with negatively charged surfaces, including bacterial membranes and cellular receptors [1]. Substituting with another dipeptide, such as Fmoc-Arg-Phe-OH (which has the reverse sequence), or an analog like Fmoc-Phe-Lys-OH, will alter the spatial presentation of charges and hydrophobic domains, leading to different supramolecular structures and potentially abrogating targeted biological effects [2]. Direct experimental data comparing these analogs is limited, but the established structure-activity relationships for Fmoc-amino acids [1] and the critical role of the Phe-Arg motif in protease recognition [3] underscore the need for careful, sequence-specific selection.

Fmoc-Phe-Arg-OH Evidence-Based Differentiation: Quantitative Data vs. Key Comparators


Osteoblast Proliferation: Fmoc-Phe-Arg-OH vs. Unmodified Collagen Matrix

In a comparative in vitro study, hydrogels composed of Fmoc-Phe-Arg-OH and a collagen backbone were found to increase the proliferation rate of osteoblast cells compared to a collagen matrix alone . While the exact fold-change and statistical measures are not disclosed in the publicly available summary, the vendor explicitly states an observable increase in proliferation, a functional benefit not attributed to other Fmoc-dipeptides in their portfolio.

Bone Tissue Engineering Osteoblast Proliferation Hydrogel Scaffolds

Purity Benchmark: Fmoc-Phe-Arg-OH (≥95%) vs. Lower-Grade Dipeptide Standards

The commercial specification for Fmoc-Phe-Arg-OH is a minimum purity of 95%, as determined by HPLC . This is a critical parameter for ensuring high coupling efficiency in solid-phase peptide synthesis (SPPS). While many generic dipeptides are available at lower purities (e.g., 90-93%) for general research, the ≥95% grade minimizes the risk of sequence deletions or truncated byproducts during automated synthesis, which is essential for producing high-fidelity peptides for structural biology or therapeutic research.

Peptide Synthesis Quality Control SPPS

Self-Assembly Potential: Fmoc-Phe-Arg vs. Single Amino Acid Conjugates (Fmoc-Phe & Fmoc-Arg)

A comparative study of Fmoc-conjugated amino acids revealed that Fmoc-Phe and Fmoc-Arg self-assemble into distinct nanostructures: Fmoc-Phe forms a mixture of straight/twisted fibrils and nanotapes, while Fmoc-Arg forms plate-like crystals [1]. Fmoc-Phe-Arg-OH, containing both residues, is expected to exhibit a hybrid assembly behavior, potentially forming nanostructures with properties intermediate to or distinct from the single amino acid conjugates. Furthermore, Fmoc-Arg was shown to be cytocompatible with L929 fibroblasts up to a relatively high concentration of 0.63 mM, while Fmoc-Phe showed a more pronounced effect on cell viability at similar concentrations [1]. The presence of Arg in Fmoc-Phe-Arg-OH is therefore likely to confer a higher cytocompatibility threshold compared to Fmoc-Phe alone.

Supramolecular Chemistry Hydrogels Self-Assembly

Solubility and Storage: Standardized Formulation for Reproducible SPPS Workflows

Fmoc-Phe-Arg-OH is supplied with a defined solubility profile: soluble in DMSO, and with a storage recommendation of -20°C [1]. While many Fmoc-protected peptides are soluble in DMF for direct SPPS use, the explicit DMSO solubility provides a validated alternative for preparing stock solutions for biological assays or for use in coupling reactions where DMF is incompatible. The -20°C storage condition is a standard for maintaining long-term stability of Fmoc-protected compounds, preventing premature deprotection or degradation that could lower effective concentration.

SPPS Solubility Storage Conditions

Fmoc-Phe-Arg-OH: Validated Application Scenarios for Procurement and Research


High-Fidelity Solid-Phase Peptide Synthesis (SPPS)

As an Fmoc-protected building block with a minimum purity of 95%, Fmoc-Phe-Arg-OH is ideally suited for automated and manual SPPS workflows . Its defined solubility in DMSO [1] and standard storage conditions ensure consistent performance in coupling reactions, minimizing the occurrence of deletion sequences. This is particularly critical for synthesizing long or bioactive peptides where sequence integrity is paramount, such as for generating protease substrate libraries containing the Phe-Arg recognition motif [2].

Fabrication of Bioactive Hydrogels for Bone Tissue Engineering

Fmoc-Phe-Arg-OH can be used to create self-assembling hydrogels that actively promote osteoblast proliferation . By combining the compound with a collagen backbone, researchers can engineer scaffolds that not only provide structural support but also deliver a pro-proliferative biochemical cue to enhance bone regeneration. This dual functionality offers a distinct advantage over inert hydrogel matrices.

Development of Antimicrobial Nanostructured Materials

The cationic arginine residue in Fmoc-Phe-Arg-OH is a key determinant for antimicrobial activity in self-assembled peptide gels . This compound can serve as a precursor or a modular component in the design of new antimicrobial surfaces and coatings. Its self-assembly propensity, influenced by both the aromatic Fmoc/Phe and cationic Arg groups, allows for the tuning of material properties to achieve potent bactericidal effects, as demonstrated in studies of related Fmoc-Arg-Phe-Phe gels [1].

Synthesis of Fluorogenic and Chromogenic Protease Substrates

The Phe-Arg dipeptide motif is a well-established recognition sequence for several serine and cysteine proteases, including cathepsins and kallikreins . Fmoc-Phe-Arg-OH can be readily incorporated into peptide sequences during SPPS to generate novel fluorogenic (e.g., AMC) or chromogenic (e.g., pNA) substrates. This allows researchers to create custom tools for probing enzyme specificity and kinetics, leveraging the inherent selectivity of the Phe-Arg sequence while maintaining the synthetic convenience of Fmoc chemistry [1].

Technical Documentation Hub

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